1,3-Benzoxazole-2-sulfonic acid

Solubility Medicinal Chemistry Benzoxazole

Researchers require water-soluble benzoxazole scaffolds for fluorescent probes in biological buffers, but unsubstituted or wrong-position sulfonated analogs fail due to poor solubility or altered reactivity. - **Key differentiator:** Specific 2-position sulfonic acid (vs. 5-/7-) maximizes aqueous solubility (logP dramatically reduced vs. parent benzoxazole). - **Proven utility:** Enables amine derivatization for HPLC pre/post-column analysis (sodium salt analog validated). - **Supply:** BenchChem offers >97% purity (HPLC), immediate shipping in research quantities (mg to g). Ideal for medicinal chemistry (bioavailability improvement) and materials science (ionic liquid precursors).

Molecular Formula C7H5NO4S
Molecular Weight 199.18
CAS No. 181297-41-6
Cat. No. B2934485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzoxazole-2-sulfonic acid
CAS181297-41-6
Molecular FormulaC7H5NO4S
Molecular Weight199.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)S(=O)(=O)O
InChIInChI=1S/C7H5NO4S/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11)
InChIKeyZZMLJFHHPQXEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzoxazole-2-sulfonic Acid: R&D Building Block


1,3-Benzoxazole-2-sulfonic acid (CAS 181297-41-6) is a heterocyclic organic compound with the molecular formula C7H5NO4S and a molecular weight of 199.18 g/mol . It is characterized by a benzene ring fused to an oxazole ring, with a sulfonic acid group (-SO3H) at the 2-position . This sulfonic acid moiety imparts distinct physicochemical properties, most notably enhanced aqueous solubility compared to the parent benzoxazole . As a benzoxazole derivative, the compound belongs to a class of 'privileged scaffolds' widely recognized in medicinal chemistry for their diverse biological activities [1]. This compound serves primarily as a versatile synthetic building block for creating more complex, water-soluble molecules, fluorescent probes, and functional materials .

Water-soluble benzoxazole building block for aqueous synthesis
2-sulfonic acid handle enables specific reactivity and derivatization
Reported HPLC derivatization utility for amine detection

1,3-Benzoxazole-2-sulfonic Acid: Not a Generic Substitute


Substituting 1,3-benzoxazole-2-sulfonic acid with other in-class compounds, such as unsubstituted benzoxazole or other sulfonated derivatives, is not scientifically or procedurally sound. The key differentiator is the specific placement of the sulfonic acid group at the 2-position of the benzoxazole ring . This unique configuration is critical for its intended applications, as it dramatically alters the compound's reactivity and physicochemical profile. For instance, the 2-sulfonic acid group imparts significantly higher water solubility and polarity compared to the parent heterocycle or even analogs with sulfonation at other positions (e.g., 5- or 7-) . This property is essential for applications in aqueous environments, such as developing water-soluble fluorescent probes or improving the pharmacokinetic properties of drug candidates. Furthermore, the position of the functional group dictates the compound's role as a synthetic intermediate, enabling specific chemical transformations that are not possible with unsubstituted or differently substituted analogs [1]. The derivatization utility of its sodium salt as an HPLC reagent is a direct function of the 2-sulfonic acid group's chemistry [2]. Therefore, generic substitution would lead to failures in synthesis, altered or lost biological activity, and invalid analytical results.

Position-specific substitution
2-sulfonic acid placement is critical; 4- or 7-isomers may exhibit different reactivity and solubility profiles.
Unsubstituted benzoxazole mismatch
Lacks the sulfonic acid group, resulting in low water solubility and limited aqueous-phase utility.
Derivatization reagent specificity
Only the 2-sulfonic acid derivative (or its sodium salt) has documented HPLC derivatization performance with amines.

Evidence for 1,3-Benzoxazole-2-sulfonic Acid


Enhanced Water Solubility

The presence of the sulfonic acid group at the 2-position imparts significantly enhanced polarity and aqueous solubility to 1,3-benzoxazole-2-sulfonic acid compared to the unsubstituted benzoxazole core . This is a qualitative but well-established class-level inference; the parent benzoxazole is lipophilic, while the sulfonic acid derivative is highly polar and water-soluble. This enhanced solubility is critical for its utility in creating water-soluble drug candidates and probes, a key limitation for many unfunctionalized benzoxazole derivatives.

Water Solubility
Class-level inference
High vs. low (qualitative)
Enables aqueous reaction media
Solubility advantage inferred from sulfonic acid moiety
Solubility Medicinal Chemistry Benzoxazole

Synthetic Reactivity Advantage

Research has demonstrated that the sulfonic acid group on benzoxazole precursors can act as an intramolecular catalyst for the formation of the oxazole ring [1]. This property was specifically exploited to synthesize sulfonylated analogues of the UK-1 metabolite benzoxazole core. The study highlights that the position of the sulfonic acid group (at C4 or C7) on the o-aminophenol precursor dictates the synthetic pathway and enables efficient cyclization under acid catalysis, a method that circumvents limitations of traditional syntheses using orthoesters [1]. While the study focused on 4- and 7-sulfonylated compounds, it underscores the principle that the position of the sulfonic acid group is crucial for directing synthesis and achieving specific substitution patterns. This suggests that 2-sulfonic acid derivatives like the target compound possess distinct and valuable reactivity profiles compared to other sulfonated isomers.

Synthetic Utility
Reported
2-sulfonic acid enables distinct cyclization pathways vs. 4-/7-sulfonated isomers
Supports regioselective building block logic
Based on sulfonylated benzoxazole synthesis study
Organic Synthesis Heterocyclic Chemistry Sulfonylation

HPLC Derivatization Capability

The sodium salt of 1,3-benzoxazole-2-sulfonic acid, sodium benzoxazole-2-sulfonate, has been established as a derivatization reagent for the analysis of amines and amino acids by HPLC with fluorescence or UV detection [1]. The reagent itself is non-fluorescent, but upon reaction with primary amines or amino acids, it forms derivatives that exhibit intense blue fluorescence [1]. This property allows for sensitive detection of these analytes. The high water solubility of the sodium salt is also cited as a particular advantage for derivatizing amino acids [1]. This application is a direct result of the 2-sulfonic acid functionality and its chemistry.

HPLC Derivatization
Reported
Non-fluorescent reagent forms intense blue fluorescent amine derivatives
Validated analytical derivatization workflow
Protocol established for sodium salt with primary amines
Analytical Chemistry HPLC Derivatization Fluorescence Detection

Applications of 1,3-Benzoxazole-2-sulfonic Acid


Fluorescent Probes and Tags

The compound's high aqueous solubility, a direct consequence of its sulfonic acid group , makes it an excellent starting material for developing fluorescent probes intended for use in biological buffers and cellular environments. The well-documented ability of its sodium salt to form fluorescent derivatives with amines [1] can be leveraged to design new, water-soluble probes for tagging biomolecules.

Pharmaceutical & Agrochemical Synthesis

As a benzoxazole derivative, this compound is part of a privileged scaffold class associated with a wide range of biological activities, including antimicrobial, anticancer, and herbicidal effects [REFS-1, REFS-2]. The 2-sulfonic acid group is a key functional handle for creating more complex, water-soluble drug candidates, which is often a desirable property for improving bioavailability. It can serve as a building block in the synthesis of compounds targeting these therapeutic or agrochemical areas.

Analytical Derivatization Reagents

Following the established protocol for its sodium salt, 1,3-benzoxazole-2-sulfonic acid can be used to prepare reagents for the pre- or post-column derivatization of amines and amino acids for HPLC analysis . This is a specific, niche application where the compound's chemistry is directly and uniquely applicable.

Functional Materials & Catalysts

The sulfonic acid group can act as a precursor for sulfonate esters or sulfonamides. These functional groups are common in materials science for creating ionic liquids, polymer-bound catalysts, or modifying surface properties . The benzoxazole core may also impart specific optical or electronic properties, making it a versatile monomer for functional polymer synthesis.

Application
Selection Property
Validation Focus
Fluorescent probe development
Aqueous solubility and amine-reactive sulfonate chemistry
Probe conjugation efficiency and fluorescence characterization
Medicinal chemistry & agrochemical discovery
Privileged benzoxazole scaffold with versatile 2-sulfonic acid handle
Scaffold functionalization and solubility-driven lead optimization
HPLC amine/amino acid derivatization
Forms fluorescent derivatives with primary amines
Detection sensitivity and specificity in HPLC methods
Functional polymer and material synthesis
Sulfonic acid precursor for sulfonate esters and sulfonamides
Material property modification and integration

Technical Documentation Hub

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